3-(Benzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline
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Description
3-(Benzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline is a useful research compound. Its molecular formula is C21H21FN2O2S and its molecular weight is 384.47. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Characterization
Several studies have focused on the synthesis and characterization of quinoline derivatives. For instance, Hönel and Vierhapper (1983) investigated the hydrogenation of N-methyl fluorosulphonates, including quinoline derivatives, yielding N-methylpiperidine derivatives under specific conditions (Hönel & Vierhapper, 1983). Similarly, Chu and Claiborne (1987) described efficient syntheses of quinoline carboxylic acid derivatives, showcasing methodologies that could potentially apply to the synthesis of the compound (Chu & Claiborne, 1987).
Biological Evaluation and Applications
Research on quinoline derivatives extends into their biological activities. Faldu et al. (2014) synthesized and evaluated the antimicrobial activity of quinoline-4-yl oxadiazole derivatives against various bacteria and fungi, demonstrating the potential of quinoline derivatives as therapeutic agents (Faldu et al., 2014). Ge et al. (2016) described the synthesis of quinolone derivatives as potential topoisomerase I inhibitors, showing their application in cancer therapy (Ge et al., 2016).
Protein Interactions and Cell Imaging
Majumdar et al. (2014) synthesized pyrano[3,2-f]quinoline derivatives for mammalian cell imaging, highlighting the versatility of quinoline derivatives in biological research (Majumdar et al., 2014).
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-4-(3-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-15-6-5-11-24(14-15)21-18-12-16(22)9-10-19(18)23-13-20(21)27(25,26)17-7-3-2-4-8-17/h2-4,7-10,12-13,15H,5-6,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYCSRDBMZICEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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